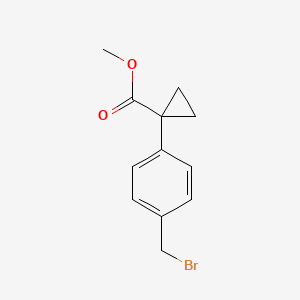
Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate
Übersicht
Beschreibung
Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate, also known as MBCPC, is an organic compound with a cyclopropanecarboxylate ester group. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. MBCPC has a wide range of applications in the laboratory, including use as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a starting material in the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Cyclopropane Chemistry
Cyclopropane Derivatives Reactivity : Research on methylene- and alkylidenecyclopropane derivatives showcases their highly strained structure, allowing for otherwise unattainable chemical reactivity in synthetic applications. This includes ring-opening reactions, cycloaddition reactions, rearrangements, and polymerization reactions, indicating the potential utility of such compounds in creating complex organic molecules (Pellissier, 2010).
Oxyfunctionalization of Activated Methylene Groups : The activation and subsequent oxidation of methylene groups adjacent to cyclopropane rings are critical for the synthesis of carbonylcyclopropanes. This approach meets the requirements of atom economy and avoids unnecessary synthetic stages, highlighting the importance of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).
Potential Applications in Drug Development and Material Science
Drug Development : The unique reactivity of cyclopropane-containing compounds, such as those related to methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate, suggests potential applications in drug development. Their ability to undergo specific reactions can aid in the synthesis of novel pharmaceuticals with improved efficacy and safety profiles.
Material Science : The chemical modification of xylan to produce biopolymer ethers and esters showcases the versatility of employing specific functional groups for the development of materials with tailored properties. Similarly, the modification of cyclopropane derivatives could lead to new materials with specific functionalities for applications in biotechnology and nanotechnology (Petzold-Welcke et al., 2014).
Eigenschaften
IUPAC Name |
methyl 1-[4-(bromomethyl)phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-11(14)12(6-7-12)10-4-2-9(8-13)3-5-10/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXCTPDCGDIIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate | |
CAS RN |
873372-30-6 | |
| Record name | methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

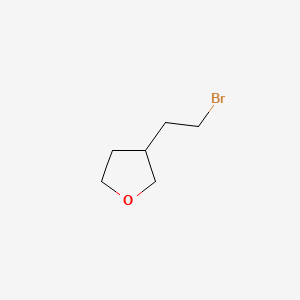
![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)

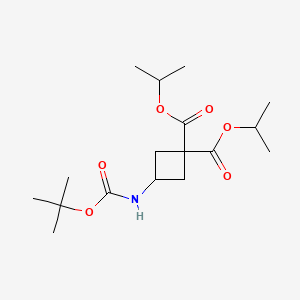
![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)
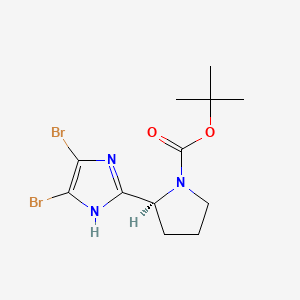
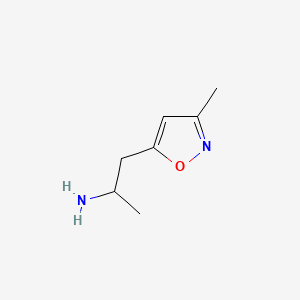
![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

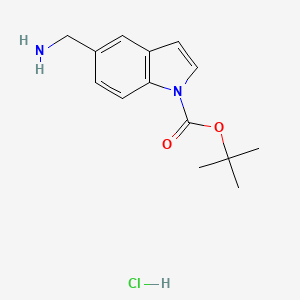

![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)
![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)